PI3Kα Inhibitory Potency of CAS 2098133-67-4 Relative to Co-patent Compounds in a Unified Kinase Assay
In a standardized in vitro PI3-Kα kinase assay (pH 7.4, 2 °C) used to evaluate all compounds in US Patent 8,633,204, CAS 2098133-67-4 (as Compound 208) exhibited an IC₅₀ of 29.4 nM . This value represents intermediate potency within the patent series, contextualized against the most potent analog (Compound 111, IC₅₀ = 2.80 nM ) and the least potent comparator (Compound 102/229, IC₅₀ = 15 nM ), confirming that the compound retains nanomolar PI3Kα engagement while offering a distinct SAR anchor point due to its pendant aldehyde functionality.
| Evidence Dimension | PI3Kα inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 29.4 nM (US8633204, Compound 208) |
| Comparator Or Baseline | Compound 111: IC₅₀ = 2.80 nM; Compound 307: IC₅₀ = 3.62 nM; Compound 102/229: IC₅₀ = 15 nM |
| Quantified Difference | Target compound is 10.5-fold less potent than Compound 111 (2.80 nM); 8.1-fold less potent than Compound 307 (3.62 nM); 2.0-fold less potent than Compound 102/229 (15 nM) |
| Conditions | In vitro PI3-Kα kinase assay, pH 7.4, 2 °C, as described in US8633204 |
Why This Matters
The quantifiable potency bracket allows researchers to select CAS 2098133-67-4 as a moderate-affinity functionalizable scaffold for SAR studies, where further derivatization at the aldehyde position can be rationally designed to improve potency toward the 2–3 nM range achieved by optimized analogs.
- [1] BindingDB. BDBM50387586 (US8633204, 208). Affinity data: PI3-Kα IC₅₀ = 29.4 nM, pH 7.4, 2 °C. View Source
- [2] BindingDB. BDBM50387590 (US8633204, 111). Affinity data: PI3-Kα IC₅₀ = 2.80 nM. View Source
- [3] BindingDB. BDBM113415 (US8633204, 102/229). Affinity data: PI3-Kα IC₅₀ = 15 nM, pH 7.4, 2 °C. View Source
